Olpadronic Acid

Description

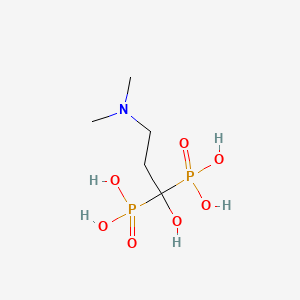

Structure

3D Structure

Properties

IUPAC Name |

[3-(dimethylamino)-1-hydroxy-1-phosphonopropyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15NO7P2/c1-6(2)4-3-5(7,14(8,9)10)15(11,12)13/h7H,3-4H2,1-2H3,(H2,8,9,10)(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEPSJNLORCRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212479 | |

| Record name | Olpadronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63132-39-8 | |

| Record name | Olpadronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63132-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olpadronic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063132398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olpadronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Olpadronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLPADRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/874HHB2V3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Olpadronic Acid: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olpadronic acid, a nitrogen-containing bisphosphonate (N-BP), is a potent inhibitor of osteoclast-mediated bone resorption. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of this compound. The primary mode of action is the inhibition of farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway. This inhibition disrupts the prenylation of small GTP-binding proteins, essential for the normal function and survival of osteoclasts. Consequently, this compound induces osteoclast apoptosis and curtails bone resorption. This document details the signaling pathways affected, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key molecular interactions and experimental workflows.

Introduction

This compound is a member of the bisphosphonate class of drugs, synthetic analogues of pyrophosphate that exhibit a high affinity for the hydroxyapatite mineral component of bone.[1] Nitrogen-containing bisphosphonates, including this compound, are distinguished by their potent anti-resorptive activity.[2] They are employed in the treatment of various skeletal disorders characterized by excessive bone resorption, such as osteoporosis and Paget's disease.[2] The pharmacological potency of olpadronate is reported to be 5- to 10-times higher than that of pamidronate and comparable to that of alendronate.[2]

Core Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase

The principal molecular target of this compound and other N-BPs is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[3] This pathway is responsible for the synthesis of isoprenoid lipids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).

The Mevalonate Pathway and Its Significance in Osteoclasts

The mevalonate pathway is crucial for the post-translational modification of small GTP-binding proteins, such as Ras, Rho, and Rac. This modification, known as prenylation, involves the covalent attachment of FPP or GGPP to the C-terminus of these proteins. Prenylation is essential for the proper subcellular localization and function of these signaling proteins, which regulate a multitude of cellular processes in osteoclasts, including cytoskeletal organization, membrane ruffling, trafficking of vesicles, and cell survival.

Disruption of Prenylation and Induction of Apoptosis

By inhibiting FPPS, this compound depletes the intracellular pool of FPP and GGPP. The subsequent failure to prenylate small GTPases disrupts their function, leading to:

-

Cytoskeletal Disorganization: The loss of a functional ruffled border, a specialized cell membrane structure essential for bone resorption.

-

Inhibition of Bone Resorption: The inability of the osteoclast to adhere to the bone surface and carry out the resorption process.

-

Induction of Apoptosis: The disruption of pro-survival signaling pathways, ultimately triggering programmed cell death of the osteoclast.

Signaling Pathways Affected by this compound

The inhibition of FPPS by this compound initiates a cascade of downstream effects on critical signaling pathways within the osteoclast.

Quantitative Data

| Bisphosphonate | IC50 for human FPPS Inhibition (nM) |

| Alendronate | 460 |

| Pamidronate | 500 |

| Risedronate | 3.9 |

Table 1: Comparative IC50 values for FPPS inhibition by various nitrogen-containing bisphosphonates.

In an experimental model of uremic bone disease in rats, olpadronate treatment (16 µ g/100g body weight once a week) for 38 days prevented the loss of bone volume and the increase in erosion surface observed in the untreated uremic group. Furthermore, olpadronate prevented the increase in the number of osteoclasts and the active osteoclast surface.

Experimental Protocols

The following are representative, detailed methodologies for key experiments used to elucidate the mechanism of action of nitrogen-containing bisphosphonates like this compound.

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of FPPS.

Principle: The assay quantifies the incorporation of radiolabeled isopentenyl pyrophosphate ([³H]IPP) into farnesyl pyrophosphate (FPP) in the presence of geranyl pyrophosphate (GPP) and recombinant FPPS.

Protocol:

-

Enzyme and Substrates: Recombinant human FPPS is expressed and purified. Substrates [¹⁴C]IPP and unlabeled GPP are obtained commercially.

-

Reaction Mixture: A reaction buffer is prepared containing Tris-HCl, MgCl₂, and dithiothreitol.

-

Inhibition Assay:

-

Varying concentrations of this compound are pre-incubated with FPPS in the reaction buffer.

-

The reaction is initiated by the addition of [¹⁴C]IPP and GPP.

-

The reaction is allowed to proceed for a defined time at 37°C.

-

The reaction is terminated by the addition of an acidic stop solution.

-

-

Product Separation: The radiolabeled FPP product is separated from the unreacted [¹⁴C]IPP substrate using a C18 reversed-phase column or by solvent extraction.

-

Quantification: The amount of [¹⁴C]FPP formed is quantified by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Osteoclast Apoptosis Assay

This assay determines the effect of this compound on osteoclast survival.

Principle: Osteoclast apoptosis can be assessed by detecting morphological changes, DNA fragmentation (TUNEL assay), or the activation of caspases.

Protocol (TUNEL Assay):

-

Osteoclast Culture: Primary osteoclasts are generated from bone marrow macrophages or RAW 264.7 cells by stimulation with M-CSF and RANKL on bone slices or culture plates.

-

Treatment: Mature osteoclasts are treated with various concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Cell Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent-based solution.

-

TUNEL Staining: The cells are incubated with a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction mixture, which contains TdT enzyme and fluorescently labeled dUTP. The TdT enzyme incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

-

Counterstaining: The nuclei of all cells are counterstained with a DNA-binding dye such as DAPI.

-

Imaging and Analysis: The cells are visualized using fluorescence microscopy. Apoptotic osteoclasts are identified as multinucleated cells with TUNEL-positive nuclei. The percentage of apoptotic osteoclasts is quantified.

Bone Resorption Assay (Pit Assay)

This assay measures the functional consequence of this compound treatment on the bone-resorbing activity of osteoclasts.

Principle: Osteoclasts cultured on a resorbable substrate (e.g., dentin slices, bone slices, or synthetic calcium phosphate-coated plates) will excavate resorption pits. The extent of this pitting is a direct measure of their resorptive activity.

Protocol:

-

Substrate Preparation: Slices of bovine dentin or bone are prepared, or commercially available calcium phosphate-coated plates are used.

-

Osteoclast Culture: Osteoclast precursors are seeded onto the resorbable substrates and differentiated into mature osteoclasts in the presence of M-CSF and RANKL.

-

Treatment: The cultures are treated with different concentrations of this compound.

-

Cell Removal: After a defined culture period (e.g., 7-14 days), the osteoclasts are removed from the substrates using a sonicator or a sodium hypochlorite solution.

-

Pit Visualization: The resorption pits are stained with a dye such as toluidine blue or visualized using scanning electron microscopy.

-

Quantification: The total area of the resorption pits is quantified using image analysis software. The inhibitory effect of this compound is determined by comparing the resorbed area in treated cultures to that in untreated controls.

Visualization of Experimental Workflow and Logical Relationships

Conclusion

This compound exerts its potent anti-resorptive effects through a well-defined mechanism of action centered on the inhibition of farnesyl pyrophosphate synthase in osteoclasts. This leads to the disruption of the mevalonate pathway, impaired protein prenylation, and subsequent induction of osteoclast apoptosis. The detailed understanding of this mechanism, supported by the experimental approaches outlined in this guide, is crucial for the continued development and optimization of bisphosphonate-based therapies for a range of skeletal diseases. Further research to pinpoint the precise IC50 value of this compound for FPPS and to gather more extensive quantitative data on its cellular effects will provide a more complete picture of its pharmacological profile.

References

- 1. Bisphosphonates | International Osteoporosis Foundation [osteoporosis.foundation]

- 2. Olpadronate: a new amino-bisphosphonate for the treatment of medical osteopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

Olpadronic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olpadronic acid, also known as (3-(dimethylamino)-1-hydroxypropylidene)bis(phosphonic acid), is a third-generation nitrogen-containing bisphosphonate.[1] Like other drugs in its class, this compound is a potent inhibitor of osteoclast-mediated bone resorption. This property makes it a compound of significant interest for the treatment of various bone-related pathologies, including osteoporosis, hypercalcemia of malignancy, and bone metastases.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies for this compound, aimed at facilitating further research and development.

Chemical Structure and Properties

This compound is characterized by a P-C-P backbone, a hydroxyl group at the C1 position, and a nitrogen-containing side chain, which are crucial for its biological activity.

Chemical Structure:

A summary of the key chemical and physical properties of this compound is presented in Table 1. It is important to note that while some data for this compound is available, specific experimental values for properties like melting point, solubility, and pKa are not widely published. Therefore, data for the structurally similar and well-characterized bisphosphonate, zoledronic acid, is provided for comparison and as a potential proxy, with the understanding that these values may differ.

Table 1: Chemical and Physical Properties of this compound and Zoledronic Acid

| Property | This compound | Zoledronic Acid (for comparison) |

| IUPAC Name | [3-(Dimethylamino)-1-hydroxypropane-1,1-diyl]bis(phosphonic acid)[1] | (1-Hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid[2] |

| CAS Number | 63132-39-8[1] | 118072-93-8 |

| Molecular Formula | C5H15NO7P2 | C5H10N2O7P2 |

| Molecular Weight | 263.12 g/mol | 272.09 g/mol |

| Melting Point | Data not available | 239 °C (decomposes) |

| Solubility | High water solubility | Sparingly soluble in water; Freely soluble in 0.1M NaOH |

| pKa Values | Data not available | pKa1: <2, pKa2: 2.5, pKa3: 5.8, pKa4: 8.4 |

| SMILES | CN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O | C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O |

| InChI | InChI=1S/C5H15NO7P2/c1-6(2)4-3-5(7,14(8,9)10)15(11,12)13/h7H,3-4H2,1-2H3,(H2,8,9,10)(H2,11,12,13) | InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14) |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of nitrogen-containing bisphosphonates, including this compound, is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts. This pathway is essential for the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are vital for normal osteoclast function, including cytoskeletal arrangement, membrane ruffling, and survival.

Inhibition of FPPS by this compound leads to a disruption of these processes, ultimately resulting in osteoclast apoptosis and a reduction in bone resorption.

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)

The workflow for the inhibition of FPPS by this compound and its downstream consequences is depicted below.

Caption: Inhibition of FPPS by this compound.

Interference with RANKL Signaling Pathway

The differentiation and activation of osteoclasts are primarily regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. While specific studies on this compound's direct effect on this pathway are limited, research on the closely related zoledronic acid has shown that it can suppress osteoclastogenesis by inhibiting key components of the RANKL-mediated signaling cascade, such as NF-κB and JNK activation. It is highly probable that this compound exerts a similar inhibitory effect on this pathway.

The following diagram illustrates the proposed mechanism of interference of a nitrogen-containing bisphosphonate like this compound with the RANKL signaling pathway in osteoclast precursors.

Caption: this compound's effect on RANKL signaling.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not abundantly available in the public literature. However, standard methodologies used for other nitrogen-containing bisphosphonates can be adapted.

Synthesis of this compound

A general method for the synthesis of bisphosphonates involves the reaction of the corresponding carboxylic acid with phosphorous acid and phosphorus trichloride or phosphorus oxychloride, followed by hydrolysis. For this compound, the starting carboxylic acid would be 3-(dimethylamino)propanoic acid.

General Protocol:

-

A mixture of 3-(dimethylamino)propanoic acid and phosphorous acid is heated.

-

Phosphorus trichloride is added dropwise to the heated mixture.

-

The reaction mixture is maintained at an elevated temperature for several hours.

-

After cooling, the mixture is hydrolyzed by the slow addition of water or hydrochloric acid.

-

The product is precipitated, filtered, and purified, often by recrystallization from water or aqueous ethanol.

In Vitro Osteoclastogenesis and Bone Resorption Assay

This assay is used to evaluate the effect of this compound on the formation and activity of osteoclasts.

Protocol Outline:

-

Cell Culture: Murine bone marrow macrophages (BMMs) or RAW 264.7 cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and RANKL to induce osteoclast differentiation.

-

Treatment: Cells are treated with varying concentrations of this compound during the differentiation period.

-

Osteoclast Identification: After several days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. The number of TRAP-positive multinucleated cells is quantified.

-

Bone Resorption Assay: For assessing function, cells are cultured on bone-mimicking substrates (e.g., dentin slices or calcium phosphate-coated plates). After the culture period, cells are removed, and the resorption pits are visualized and quantified using microscopy.

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay

This enzymatic assay measures the inhibitory potency of this compound against its molecular target.

Protocol Outline:

-

Enzyme and Substrates: Recombinant human FPPS is used. The substrates are geranyl pyrophosphate (GPP) and [1-14C]-isopentenyl pyrophosphate (IPP).

-

Reaction: The enzyme is incubated with the substrates in a suitable buffer in the presence of varying concentrations of this compound.

-

Product Separation: The reaction is quenched, and the radiolabeled product, farnesyl pyrophosphate (FPP), is separated from the unreacted substrate, typically by reverse-phase thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radioactive FPP formed is quantified using a scintillation counter. The IC50 value for this compound is then calculated.

Conclusion

This compound is a potent nitrogen-containing bisphosphonate with a well-established mechanism of action centered on the inhibition of farnesyl pyrophosphate synthase in osteoclasts. While specific physicochemical and detailed experimental data for this compound are not as extensively documented as for other bisphosphonates like zoledronic acid, the information available provides a solid foundation for further research. This technical guide summarizes the current understanding of this compound and provides a framework for future investigations into its therapeutic potential. Researchers are encouraged to adapt and validate the provided general protocols for their specific experimental needs.

References

An In-Depth Technical Guide to Olpadronic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olpadronic acid, a second-generation nitrogen-containing bisphosphonate, has played a significant role in the management of metabolic bone diseases, particularly in the treatment of hypercalcemia of malignancy and the reduction of skeletal-related events associated with bone metastases. Developed by the pharmaceutical company Gador S.A., this compound is a dimethyl derivative of pamidronate, exhibiting distinct physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and clinical development of this compound, with a focus on quantitative data and detailed experimental methodologies.

Discovery and Historical Development

The journey of this compound begins within the broader history of bisphosphonate discovery. These pyrophosphate analogs were initially explored for their ability to inhibit calcification. However, their potent inhibition of bone resorption soon became the focus of intense research and development.

This compound, also known as [3-(dimethylamino)-1-hydroxypropane-1,1-diyl]bis(phosphonic acid), was developed by the Argentine pharmaceutical company Gador S.A. as a second-generation bisphosphonate.[1] It is a structural analog of pamidronate, with the key difference being the presence of two methyl groups on the terminal amino group of the side chain. This modification confers unique properties to the molecule.

One of the notable characteristics of this compound is its high water solubility, which is approximately eight times greater than that of pamidronate and alendronate.[2] This enhanced solubility was anticipated to improve its gastrointestinal tolerability by preventing the formation of insoluble crystals in the upper digestive tract, a concern with some other oral bisphosphonates.[2]

Gador S.A. led the development of this compound, designated as IG8801, and investigated its clinical potential in various bone-related disorders.[1]

Synthesis of this compound

While specific proprietary details of the industrial synthesis of this compound by Gador S.A. may not be publicly available, the general synthesis of amino-bisphosphonates follows established chemical principles. A common method involves the reaction of a carboxylic acid with phosphorous acid and a phosphorus halide, such as phosphorus trichloride or phosphorus oxychloride.

For this compound, the starting carboxylic acid would be 3-(dimethylamino)propanoic acid. The reaction likely proceeds through the formation of an acyl chloride intermediate, followed by reaction with phosphorous acid to form the bisphosphonate structure. The final step involves hydrolysis to yield the free acid.

A plausible synthetic workflow is outlined below:

Mechanism of Action

Like other nitrogen-containing bisphosphonates, this compound's primary mechanism of action is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[3] This pathway is crucial for the production of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.

In osteoclasts, the cells responsible for bone resorption, these small GTPases are vital for their function, including cytoskeletal organization, membrane ruffling, and trafficking of vesicles, all of which are necessary for the resorption process. By inhibiting FPPS, this compound disrupts the prenylation of these proteins, leading to osteoclast inactivation and apoptosis.

The signaling pathway affected by this compound is depicted below:

The pharmacological potency of this compound is reported to be 5 to 10 times higher than that of pamidronate and close to that of alendronate.

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacokinetics and clinical efficacy of this compound.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Population | Source |

| Oral Bioavailability | 2-4% | Healthy Volunteers (presumed) |

Table 2: Clinical Efficacy of this compound in Prostate Cancer with Bone Metastases

| Parameter | Intravenous Only Group (n=12) | Intravenous + Oral Group (n=16) | p-value | Source |

| Urinary Hydroxyproline/Creatinine Ratio (µmol/mmol) | ||||

| Baseline (mean ± SD) | 18.1 ± 7.9 | 19.9 ± 9.1 | NS | |

| 3 Months (mean ± SD) | 14.9 ± 7.0 | 9.8 ± 3.8 | <0.05 | |

| Pain Reduction at 3 Months | Not sustained | Sustained | <0.05 |

NS: Not Significant

Table 3: Clinical Efficacy of this compound in Paget's Disease of Bone

| Parameter | Value | Source |

| Treatment Regimen | 200 mg/day orally for 12 ± 2 days | |

| Normalization of Bone Alkaline Phosphatase | 40 out of 46 patients | |

| Time to Normalization | Within the first 3 months for most patients | |

| Remission Duration (mean ± SD) | 9.0 ± 2.6 months (in 22 patients) | |

| Time to Relapse (mean ± SD) | 9 ± 2 months (in 14 patients) |

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating this compound.

Clinical Trial in Prostate Cancer with Bone Metastases

-

Study Design: Open-label, comparative study.

-

Participants: 28 patients with prostate cancer and bone metastases.

-

Treatment Protocol:

-

Group 1 (n=12): 4 mg of olpadronate intravenously daily for 5 days.

-

Group 2 (n=16): 4 mg of olpadronate intravenously daily for 5 days, followed by 200 mg oral olpadronate daily.

-

-

Primary Endpoints: Biochemical markers of bone resorption (urinary hydroxyproline excretion).

-

Secondary Endpoints: Clinical response including bone pain and analgesic use.

-

Biochemical Analysis: Urinary hydroxyproline was measured to assess bone resorption. Serum alkaline phosphatase was measured as a marker of bone formation.

-

Statistical Analysis: Comparisons between groups were performed using appropriate statistical tests, with a p-value < 0.05 considered significant.

In Vitro Osteoclast Activity Assay (General Protocol)

While a specific protocol for this compound is not detailed in the provided search results, a general protocol for assessing the in vitro activity of bisphosphonates on osteoclasts can be outlined. This is typically performed using an osteoclast resorption pit assay.

-

Cell Culture:

-

Osteoclast precursors (e.g., bone marrow macrophages or RAW 264.7 cells) are cultured on a suitable substrate, such as dentin slices or bone-mimicking calcium phosphate-coated plates.

-

Differentiation into mature, multinucleated osteoclasts is induced by the addition of receptor activator of nuclear factor-κB ligand (RANKL) and macrophage colony-stimulating factor (M-CSF).

-

-

Treatment:

-

Mature osteoclasts are treated with varying concentrations of the bisphosphonate (e.g., this compound) for a specified period.

-

-

Assessment of Resorption:

-

After the treatment period, cells are removed from the substrate.

-

The resorbed areas (pits) on the substrate are visualized by staining (e.g., with toluidine blue) and quantified using microscopy and image analysis software.

-

-

Assessment of Osteoclast Number and Viability:

-

Parallel cultures are stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts, to determine the number of osteoclasts.

-

Cell viability assays (e.g., MTT or LDH assay) can be performed to assess the cytotoxic effects of the compound.

-

Conclusion

This compound represents a notable development in the field of bisphosphonate therapy. Its unique chemical structure, characterized by the dimethylated amino group, confers high water solubility and favorable tolerability. Developed by Gador S.A., it has demonstrated efficacy in reducing bone resorption in various clinical settings, including bone metastases and Paget's disease. As a potent inhibitor of farnesyl pyrophosphate synthase, its mechanism of action aligns with that of other nitrogen-containing bisphosphonates. Further research and publication of detailed clinical trial data would provide a more complete understanding of its therapeutic profile and place in the management of metabolic bone diseases.

References

An In-Depth Technical Guide to the Synthesis of Olpadronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olpadronic acid, a third-generation nitrogen-containing bisphosphonate, is a potent inhibitor of bone resorption. Its chemical structure, characterized by a P-C-P backbone and a dimethylamino group, contributes to its efficacy in the treatment of various bone disorders, including Paget's disease and hypercalcemia of malignancy. This technical guide provides a comprehensive overview of the core synthesis pathway for this compound, intended to furnish researchers, chemists, and drug development professionals with a detailed understanding of its preparation. This document outlines the primary synthetic route, presents key experimental protocols, and summarizes relevant data to support laboratory-scale synthesis and process development.

Core Synthesis Pathway

The most prevalent and industrially viable method for the synthesis of this compound, like other 1-hydroxybisphosphonates, involves the phosphonylation of the corresponding carboxylic acid precursor. The key starting material for this compound is 3-(dimethylamino)propanoic acid . The core of the synthesis is the reaction of this carboxylic acid with a mixture of phosphorous acid (H₃PO₃) and a phosphorus halide, most commonly phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃), followed by hydrolysis of the resulting intermediate.

The overall reaction can be conceptualized as a one-pot, multi-step process where the carboxylic acid is first activated and then undergoes reaction with phosphorus nucleophiles, ultimately leading to the formation of the geminal bisphosphonate structure. A subsequent hydrolysis step is crucial to yield the final diacid product.

Proposed Reaction Mechanism

The synthesis of this compound from 3-(dimethylamino)propanoic acid using phosphorous acid and phosphorus trichloride is believed to proceed through the following key stages:

-

Activation of the Carboxylic Acid: Phosphorus trichloride reacts with 3-(dimethylamino)propanoic acid to form an acyl chloride or a mixed anhydride intermediate. This activation makes the carbonyl carbon more susceptible to nucleophilic attack.

-

First Phosphonylation: A phosphorus-containing nucleophile, likely derived from phosphorous acid, attacks the activated carbonyl group.

-

Second Phosphonylation: A second phosphonylation event occurs at the same carbon atom, leading to the formation of a tetracoordinated phosphorus intermediate.

-

Hydrolysis: The reaction mixture is treated with water or an acidic aqueous solution to hydrolyze the phosphorus intermediates, yielding the final 1-hydroxy-1,1-bisphosphonic acid structure of this compound.

Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not extensively documented in readily accessible scientific literature, a general procedure can be inferred from the synthesis of analogous bisphosphonates, such as zoledronic acid and ibandronate. The following is a representative, generalized protocol that can serve as a starting point for the laboratory synthesis of this compound. Optimization of reaction conditions is likely necessary to achieve high yields and purity.

Materials:

-

3-(Dimethylamino)propanoic acid hydrochloride

-

Phosphorous acid (H₃PO₃)

-

Phosphorus trichloride (PCl₃) or Phosphorus oxychloride (POCl₃)

-

Methanesulfonic acid (MSA) or other suitable high-boiling solvent (e.g., sulfolane)

-

Hydrochloric acid (concentrated)

-

Water (deionized)

-

Ethanol or other suitable anti-solvent for crystallization

Generalized Procedure:

-

Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, add 3-(dimethylamino)propanoic acid hydrochloride and phosphorous acid.

-

Solvent Addition: Add a suitable solvent, such as methanesulfonic acid, to the flask. The solvent helps to maintain a stirrable reaction mixture.

-

Heating and Reagent Addition: Heat the mixture with stirring to a temperature between 60-80 °C. Once the desired temperature is reached, slowly add phosphorus trichloride or phosphorus oxychloride via the dropping funnel over a period of 1-2 hours. The reaction is exothermic and generates HCl gas, which should be safely vented and neutralized.

-

Reaction Maintenance: After the addition is complete, maintain the reaction mixture at the elevated temperature (e.g., 70-90 °C) for several hours (typically 4-24 hours) with continuous stirring to ensure the completion of the phosphonylation reaction.

-

Hydrolysis: After the reaction period, cool the mixture slightly and cautiously add water or a concentrated hydrochloric acid solution. This step hydrolyzes the reaction intermediates to form this compound. The hydrolysis is typically carried out at an elevated temperature (e.g., 90-110 °C) for several hours.

-

Isolation and Purification: After hydrolysis, cool the reaction mixture to room temperature or below. This compound may precipitate from the solution. The product can be further purified by crystallization. This is often achieved by adding an anti-solvent, such as ethanol, to the aqueous solution. The resulting solid is collected by filtration, washed with the anti-solvent, and dried under vacuum.

Quantitative Data

Quantitative data for the synthesis of this compound is not widely published. However, based on the synthesis of similar bisphosphonates, the following table provides expected ranges for key parameters. These values should be considered as a general guide and may vary significantly based on the specific reaction conditions and scale.

| Parameter | Expected Range | Notes |

| Molar Ratio (Carboxylic Acid : H₃PO₃ : PCl₃) | 1 : (1.5 - 3) : (1.5 - 4) | The excess of phosphorus reagents drives the reaction to completion. |

| Reaction Temperature | 60 - 90 °C | Higher temperatures may lead to decomposition. |

| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by a suitable analytical technique (e.g., ³¹P NMR). |

| Hydrolysis Temperature | 90 - 110 °C | Ensures complete conversion to the final product. |

| Yield | 40 - 80% | Highly dependent on the optimization of reaction conditions and purification methods. |

| Purity (by HPLC) | >98% | Achievable through proper crystallization and purification techniques. |

Signaling Pathways and Logical Relationships

The synthesis of this compound is a linear chemical transformation. The logical relationship between the starting materials, intermediates, and the final product can be visualized as follows:

Conclusion

The synthesis of this compound follows a well-established route for the preparation of 1-hydroxybisphosphonates, starting from 3-(dimethylamino)propanoic acid. The key transformation involves a phosphonylation reaction with phosphorous acid and a phosphorus halide, followed by hydrolysis. While specific, detailed protocols are not abundant in the public domain, the generalized procedure and data presented in this guide provide a solid foundation for researchers and drug development professionals to undertake the synthesis of this important pharmaceutical compound. Further process optimization and characterization are essential for achieving high-purity this compound suitable for preclinical and clinical development.

In Vitro Effects of Olpadronic Acid on Osteoclasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olpadronic acid, a nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption. While specific in vitro quantitative data for this compound is limited in publicly available literature, its mechanism of action is well-understood to be consistent with other nitrogen-containing bisphosphonates, such as zoledronic acid and alendronate. This technical guide synthesizes the known effects of this class of drugs on osteoclasts in vitro, providing a framework for understanding the cellular and molecular impact of this compound. The primary molecular target of nitrogen-containing bisphosphonates is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][2][3] Inhibition of FPPS disrupts essential cellular processes in osteoclasts, leading to the suppression of bone resorption. This guide details the downstream consequences of FPPS inhibition, including the disruption of osteoclast formation, function, and survival, and provides established experimental protocols for assessing these effects.

Introduction to this compound

This compound is a second-generation nitrogen-containing bisphosphonate. Its pharmacological potency is reported to be close to that of alendronate and approximately 5 to 10 times greater than that of pamidronate.[4] Like other bisphosphonates, this compound has a high affinity for hydroxyapatite, the mineral component of bone, which leads to its targeted accumulation at sites of active bone remodeling. During bone resorption, the acidic microenvironment created by osteoclasts dissolves the bone mineral, releasing the sequestered this compound, which is then internalized by the osteoclasts.

Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)

The primary intracellular target of this compound and other nitrogen-containing bisphosphonates is farnesyl pyrophosphate synthase (FPPS).[1] FPPS is a critical enzyme in the mevalonate pathway, which is responsible for the production of isoprenoid lipids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).

FPP and GGPP are essential for the post-translational modification process known as prenylation. Prenylation involves the covalent attachment of these isoprenoid lipid moieties to small GTP-binding proteins, such as Ras, Rho, and Rac. These proteins are crucial for a variety of cellular functions in osteoclasts, including cytoskeletal organization, membrane ruffling, trafficking of vesicles, and cell survival signaling.

By inhibiting FPPS, this compound prevents the synthesis of FPP and GGPP. This lack of essential isoprenoid lipids leads to a failure in the prenylation of small GTPases, rendering them non-functional. The disruption of these critical signaling proteins culminates in the observed anti-resorptive effects of this compound.

Caption: Mechanism of this compound via FPPS Inhibition.

In Vitro Effects on Osteoclasts

The inhibition of FPPS by this compound results in a cascade of downstream effects that impair osteoclast differentiation, function, and survival.

Inhibition of Osteoclast Differentiation and Formation

This compound is expected to inhibit the formation of multinucleated osteoclasts from their monocytic precursors in a dose-dependent manner. Studies on other nitrogen-containing bisphosphonates have demonstrated a significant reduction in the number of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells in vitro. This is attributed to the disruption of signaling pathways crucial for osteoclastogenesis, such as those involving NF-κB and JNK.

Disruption of Osteoclast Function and Bone Resorption

Functional osteoclasts require a well-organized actin cytoskeleton, including the formation of a distinct "sealing zone" or actin ring at the cell-bone interface. This structure is essential for creating a sealed compartment where bone resorption occurs. The disruption of Rho family GTPase prenylation by this compound leads to a disorganized cytoskeleton and prevents the formation of the actin ring. Consequently, the bone-resorbing activity of mature osteoclasts is significantly impaired.

Induction of Osteoclast Apoptosis

This compound, like other nitrogen-containing bisphosphonates, induces apoptosis (programmed cell death) in osteoclasts. The loss of prenylated proteins disrupts pro-survival signaling pathways within the osteoclast, leading to the activation of caspases and the apoptotic cascade. This effect contributes significantly to the overall reduction in the number of active osteoclasts at the bone surface.

Quantitative Data on Nitrogen-Containing Bisphosphonates

Table 1: In Vitro Effects of Zoledronic Acid on Osteoclasts

| Parameter | Cell Type | Concentration | Effect | Reference |

| Osteoclast Formation | Mouse bone marrow mononuclear cells | 1x10⁻⁶ mol/L | Significant inhibition | |

| Osteoclast Formation | Mouse bone marrow mononuclear cells | 1x10⁻⁵ mol/L | Enhanced inhibition | |

| Bone Resorption | Mature osteoclasts from human donors | 0.06 - 12.57 µM (IC50) | Inhibition of bone resorption | |

| Osteoclast Differentiation | RANKL-induced RAW264.7 cells | 0.1 - 5 µM | Suppression of differentiation | |

| Bone Resorptive Activity | RANKL-induced RAW264.7 cells | 0.1 - 5 µM | Suppression of resorption |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the in vitro effects of bisphosphonates on osteoclasts.

Osteoclast Differentiation Assay

This assay quantifies the formation of mature, multinucleated osteoclasts from precursor cells.

Protocol:

-

Cell Seeding: Isolate osteoclast precursors (e.g., mouse bone marrow macrophages or human peripheral blood mononuclear cells) and seed them in a 96-well plate at a density of 1.5 x 10³ to 5 x 10⁴ cells/well.

-

Culture and Differentiation: Culture the cells in α-MEM or DMEM supplemented with 10% FBS, penicillin/streptomycin, macrophage colony-stimulating factor (M-CSF), and receptor activator of nuclear factor-κB ligand (RANKL).

-

Treatment: Add this compound at various concentrations to the culture medium at the beginning of the culture period. Include a vehicle-only control.

-

Incubation: Incubate the plates for 5-10 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.

-

Staining: After the incubation period, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

-

Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well using a light microscope.

Caption: Workflow for Osteoclast Differentiation Assay.

Bone Resorption (Pit) Assay

This assay measures the functional ability of mature osteoclasts to resorb a bone-like substrate.

Protocol:

-

Plate Preparation: Use commercially available bone resorption assay plates coated with a synthetic calcium phosphate layer or prepare dentin slices.

-

Cell Seeding and Differentiation: Seed and differentiate osteoclast precursors on the resorption plates as described in the differentiation assay protocol.

-

Treatment: Introduce this compound at various concentrations during or after osteoclast maturation.

-

Incubation: Culture for an additional 3-7 days to allow for resorption.

-

Cell Removal: Remove the cells from the substrate using a sodium hypochlorite solution or sonication.

-

Visualization and Quantification: Stain the resorption pits with toluidine blue or silver nitrate and visualize them using a microscope. Quantify the total area of resorption pits per well using image analysis software (e.g., ImageJ).

Caption: Workflow for Bone Resorption (Pit) Assay.

Osteoclast Apoptosis Assay

This assay detects and quantifies the induction of programmed cell death in osteoclasts.

Protocol:

-

Cell Culture: Culture and differentiate osteoclasts as previously described.

-

Treatment: Treat mature osteoclasts with various concentrations of this compound for 24-48 hours.

-

Apoptosis Detection: Use one of the following methods:

-

TUNEL Staining: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

-

Annexin V Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. This can be detected by flow cytometry or fluorescence microscopy.

-

Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3, using colorimetric or fluorometric substrates.

-

-

Quantification: Quantify the percentage of apoptotic cells relative to the total number of cells.

Signaling Pathways Affected by this compound

The inhibition of FPPS and subsequent disruption of protein prenylation affects multiple signaling pathways downstream of RANKL, which are critical for osteoclastogenesis.

-

NF-κB Pathway: The nuclear factor-κB (NF-κB) signaling pathway is essential for osteoclast differentiation. Studies on zoledronic acid have shown that it can inhibit the RANKL-induced activation of NF-κB.

-

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK), are also involved in osteoclast formation. Zoledronic acid has been demonstrated to suppress the phosphorylation of JNK in response to RANKL stimulation.

The suppression of these pathways leads to decreased expression of key transcription factors for osteoclastogenesis, such as nuclear factor of activated T-cells c1 (NFATc1) and c-Fos. This, in turn, reduces the expression of osteoclast-specific genes like TRAP, calcitonin receptor, and dendritic cell-specific transmembrane protein (DC-STAMP), which is crucial for cell fusion.

Caption: this compound's Impact on Osteoclast Signaling.

Conclusion

This compound, as a nitrogen-containing bisphosphonate, exerts potent inhibitory effects on osteoclasts through the targeted inhibition of farnesyl pyrophosphate synthase in the mevalonate pathway. This leads to a multifaceted disruption of osteoclast biology, including impaired differentiation, dysfunctional bone resorption, and induction of apoptosis. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for the in vitro investigation of this compound and related compounds, facilitating further research and development in the field of bone therapeutics. While direct quantitative data for this compound remains a gap in the literature, the extensive research on mechanistically similar bisphosphonates provides a robust foundation for predicting its in vitro effects.

References

- 1. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

- 2. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Farnesyl pyrophosphate synthase modulators: a patent review (2006 - 2010) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Olpadronate: a new amino-bisphosphonate for the treatment of medical osteopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Olpadronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olpadronic acid, a nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption. This document provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, designed to support research, and drug development efforts.

Core Pharmacokinetic Properties

This compound, like other bisphosphonates, exhibits a pharmacokinetic profile characterized by poor oral absorption, rapid clearance from plasma, and high affinity for bone tissue. Its disposition is significantly influenced by renal function and the rate of bone turnover.

Absorption

Oral bioavailability of this compound is low, estimated to be in the range of 2-4%.[1][2] This is a common characteristic of bisphosphonates due to their poor membrane permeability.

Distribution

Following administration, this compound is rapidly distributed. A significant portion of the administered dose, ranging from 10% to 90%, is taken up by the skeleton.[3] This wide range is largely dependent on the patient's renal function and the prevailing rate of bone turnover.[3] The volume of distribution at steady state (Vss) has been noted to be greater in patients with high bone turnover.[2]

Metabolism

Current literature suggests that this compound is not metabolized in the body.

Excretion

The primary route of elimination for this compound that is not sequestered by bone is renal excretion. The mean whole-body retention of this compound over a 5-day intravenous treatment period was found to be 47% ± 14% of the administered dose, with a range of 13% to 91%. Renal function is a major determinant of its clearance.

Quantitative Pharmacokinetic Data

A study involving patients with Paget's disease and rheumatoid arthritis provided the following pharmacokinetic parameters for technetium-99m labeled olpadronate.

| Parameter | Oral Administration (10 mg olpadronate) | Intravenous Administration (5 mg olpadronate) | Reference |

| Cmax | 20 times lower than C0.5 after IV injection | Not explicitly stated | |

| t½ (beta) | 9 to 14 hours | Not explicitly stated | |

| Oral Bioavailability | 3% to 4% | - |

Experimental Protocols

Quantification of this compound in Serum and Urine

A semi-automatic high-performance liquid chromatography (HPLC) method with fluorescence detection has been developed for the quantification of olpadronate in human serum and urine.

Sample Preparation:

-

Serum: Protein precipitation with trichloroacetic acid followed by a double co-precipitation with calcium phosphate.

-

Urine: Triple calcium co-precipitation.

Automated Solid-Phase Extraction (SPE):

-

Manual pre-purification is followed by automated SPE on a cation-exchange phase.

Derivatization and Detection:

-

Automated derivatization with (9-fluorenylmethyl)chloroformate (FMOC-Cl).

-

Ion-pair liquid-liquid extraction.

-

Ion-pair HPLC with fluorescence detection (excitation at 274 nm and emission at 307 nm).

Method Validation:

-

Lower Limit of Quantification (LLQ): 10 ng/mL for a 1-mL serum sample and 5 ng/mL for a 2.5-mL urine sample.

-

Precision: Intra- and inter-day precision are typically in the 5-8% range for various concentrations.

The following diagram illustrates the workflow for the analytical method:

Pharmacokinetic Modeling

The pharmacokinetics of this compound have been described using a physiology-based four-compartment model. This model accounts for the distribution of the bisphosphonate into bone and its subsequent elimination.

The following diagram provides a conceptual representation of a four-compartment pharmacokinetic model.

Signaling Pathways and Mechanism of Action

As a nitrogen-containing bisphosphonate, the primary mechanism of action of this compound is the inhibition of farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition disrupts the prenylation of small GTPase signaling proteins, which is crucial for osteoclast function and survival. This ultimately leads to the inhibition of bone resorption.

The RANKL/RANK/OPG signaling pathway is a critical regulator of osteoclast differentiation and activation. While not directly targeted by this compound, the downstream effects of FPPS inhibition interfere with signaling cascades that are essential for RANKL-mediated osteoclastogenesis. By inhibiting the mevalonate pathway, this compound disrupts the proper functioning of small GTPases that are necessary for the cytoskeletal organization and resorptive activity of osteoclasts, which are stimulated by RANKL signaling.

The following diagram illustrates the inhibition of the mevalonate pathway by this compound and its downstream consequences.

Conclusion

This technical guide summarizes the current understanding of the pharmacokinetics and metabolism of this compound. The key takeaways for researchers and drug development professionals are its low oral bioavailability, high affinity for bone, and renal route of elimination. The provided experimental protocol for its quantification offers a robust method for clinical and preclinical studies. Further research into the specific parameters of the four-compartment model and the nuanced effects on osteoclast signaling pathways will continue to refine our understanding of this potent antiresorptive agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Short-term therapy with oral olpadronate in active Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relationships between pharmacokinetics and rate of bone turnover after intravenous bisphosphonate (olpadronate) in patients with Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Olpadronic Acid in Bone Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olpadronic acid (3,3-dimethylaminopropane-1-hydroxy-1,1-diphosphonic acid) is a nitrogen-containing bisphosphonate that has demonstrated potent inhibition of bone resorption. This technical guide provides an in-depth overview of the preclinical studies evaluating the efficacy of this compound in the context of bone cancer, with a primary focus on its effects on prostate cancer bone metastases. While comprehensive data across a wide range of primary bone tumors remains limited, the available research provides valuable insights into its mechanism of action and therapeutic potential. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development.

Data Presentation

The following tables summarize the key quantitative findings from a pivotal preclinical study investigating the effects of this compound on prostate cancer bone metastases in a murine model.

Table 1: In Vivo Efficacy of Bisphosphonates on Skeletal Tumor Growth and Bone Lesion Severity

| Treatment Group | Mean GFP Tumor Area (% of Control) | Mean X-ray Score |

| Vehicle Control | 100% | 1.5 |

| Pamidronate | 48% | 1.2 |

| Etidronic Acid | No significant change | 1.4 |

| Olpadronate | 34% | 0.6 * |

| Bisphosphonate-B | No significant change | 1.6 |

*Statistically significant difference compared to vehicle control (P < 0.05).[1][2]

Table 2: Effect of Olpadronate on Serum Biomarkers of Bone Metastasis

| Serum Biomarker | Olpadronate-Treated vs. Control |

| Calcium | Significantly decreased |

| PTHrP | Significantly decreased |

| Osteoprotegerin | Significantly decreased |

*All changes were statistically significant (P < 0.05) compared to the tumor-bearing control group.[1][2]

Experimental Protocols

The methodologies outlined below are based on the key preclinical study of this compound in a prostate cancer bone metastasis model.

In Vivo Murine Model of Prostate Cancer Bone Metastasis

-

Cell Line: PC-3 human prostate cancer cells stably expressing Green Fluorescent Protein (PC-3-GFP) were used. These cells are known to form extensive bone lesions upon injection into the tibia of immunocompromised mice.[1]

-

Animal Model: Male nude (nu/nu) mice were utilized for the study. The animals were housed in a barrier facility and maintained under standard laboratory conditions.

-

Tumor Inoculation: A suspension of PC-3-GFP cells (1 x 10^6 cells in 15 µL of sterile PBS) was injected directly into the bone marrow of the right tibia of the mice using a 26-gauge needle.

-

Treatment Regimen:

-

This compound: Administered intravenously at a dose of 1.0 mg/kg body weight, twice a week.

-

Pamidronate: Administered intravenously at a dose of 1.0 mg/kg body weight, twice a week.

-

Etidronic Acid: Administered intravenously at a dose of 1.0 mg/kg body weight, twice a week.

-

Control Group: Received vehicle (PBS) injections following the same schedule.

-

Treatment was initiated one day after tumor cell inoculation and continued for the duration of the study (8 weeks).

-

-

Endpoint Analysis:

-

Tumor Growth Assessment: Skeletal tumor progression was monitored weekly using whole-body fluorescence imaging to detect the GFP signal. The GFP tumor area was quantified using image analysis software.

-

Bone Lesion Evaluation: Bone destruction was assessed at the end of the study using X-ray imaging. The severity of bone lesions was graded using a scoring system.

-

Serum Biomarker Analysis: Blood samples were collected at the termination of the experiment to measure serum levels of calcium, parathyroid hormone-related protein (PTHrP), and osteoprotegerin (OPG).

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the mechanism of action of nitrogen-containing bisphosphonates and the experimental workflow of the key preclinical study.

Caption: Mechanism of this compound via Mevalonate Pathway Inhibition.

Caption: Workflow of the In Vivo this compound Efficacy Study.

Discussion and Future Directions

The preclinical data strongly suggest that this compound is a potent inhibitor of prostate cancer progression in bone. Its efficacy in reducing tumor burden and mitigating bone destruction, as demonstrated in the PC-3-GFP nude mouse model, surpasses that of pamidronate and etidronic acid in the same study. The mechanism of action is consistent with other nitrogen-containing bisphosphonates, which involves the inhibition of the mevalonate pathway in osteoclasts, leading to a disruption of their bone-resorbing activity.

However, several key areas require further investigation to fully elucidate the therapeutic potential of this compound in bone cancer:

-

Efficacy in Primary Bone Tumors: Preclinical studies on the effects of this compound on primary bone cancers, such as osteosarcoma and Ewing's sarcoma, are currently lacking. In vitro studies using relevant cell lines and subsequent in vivo studies in appropriate animal models are warranted.

-

Direct Anti-Tumor Effects: While the primary mechanism of action of bisphosphonates is the inhibition of osteoclast-mediated bone resorption, some studies with other bisphosphonates suggest direct anti-tumor effects. Investigating whether this compound can directly induce apoptosis or inhibit the proliferation of bone cancer cells would be a valuable area of research.

-

Combination Therapies: Exploring the synergistic potential of this compound with standard chemotherapeutic agents or novel targeted therapies could lead to more effective treatment strategies for bone cancer.

-

Comparative Potency: Head-to-head preclinical studies comparing the potency of this compound with newer-generation bisphosphonates, such as zoledronic acid, across various bone cancer models would provide a clearer picture of its relative efficacy.

References

Olpadronic Acid for Hypercalcemia of Malignancy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypercalcemia of malignancy (HCM) is a frequent and serious metabolic complication of cancer, associated with a poor prognosis. It is characterized by elevated serum calcium levels, primarily driven by increased osteoclastic bone resorption. Nitrogen-containing bisphosphonates are a cornerstone of HCM management, and among these, olpadronic acid (also known as olpadronate) has emerged as a potent therapeutic agent. This technical guide provides a comprehensive overview of the research on this compound for the treatment of HCM, focusing on its mechanism of action, clinical data, and experimental protocols.

This compound is a second-generation aminobisphosphonate that has demonstrated significant efficacy in preclinical and preliminary clinical studies. Notably, it is reported to be 5 to 10 times more potent than pamidronate, a widely used bisphosphonate for HCM. Its therapeutic profile suggests a favorable option for managing this condition.

Pathophysiology of Hypercalcemia of Malignancy

HCM is a complex condition arising from the interplay of tumor-derived factors and host responses. The primary mechanisms include:

-

Humoral Hypercalcemia of Malignancy (HHM): The most common cause, where tumors secrete parathyroid hormone-related peptide (PTHrP), which mimics the action of parathyroid hormone (PTH), leading to increased bone resorption and renal calcium reabsorption.

-

Local Osteolytic Hypercalcemia (LOH): Occurs when bone metastases locally release cytokines and other factors that stimulate osteoclast activity and bone breakdown.

-

Tumor Production of Calcitriol (1,25-dihydroxyvitamin D): Less common, primarily seen in lymphomas, where ectopic production of calcitriol leads to increased intestinal calcium absorption.

The final common pathway in most cases of HCM is accelerated osteoclast-mediated bone resorption, making osteoclast inhibition a primary therapeutic target.

Mechanism of Action of this compound

As a nitrogen-containing bisphosphonate, this compound's primary mechanism of action is the inhibition of osteoclast activity. It achieves this by targeting the mevalonate pathway within osteoclasts.

Inhibition of the Mevalonate Pathway

This compound, like other aminobisphosphonates, inhibits farnesyl pyrophosphate (FPP) synthase, a key enzyme in the mevalonate pathway. This pathway is crucial for the synthesis of cholesterol and isoprenoid lipids, including FPP and geranylgeranyl pyrophosphate (GGPP).

The inhibition of FPP synthase leads to a deficiency of FPP and GGPP. These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras, Rho, and Rab. Prenylation is critical for the proper localization and function of these proteins, which regulate vital cellular processes in osteoclasts, including:

-

Cytoskeletal organization and integrity

-

Vesicular trafficking

-

Formation of the ruffled border , a specialized membrane structure required for bone resorption

-

Cell survival (apoptosis)

By disrupting these processes, this compound impairs the bone-resorbing function of osteoclasts and ultimately induces their apoptosis, leading to a rapid and sustained decrease in bone resorption and, consequently, a reduction in serum calcium levels.

Signaling Pathway Diagram

Caption: Mechanism of this compound Action.

Quantitative Data from Clinical Research

While extensive, large-scale clinical trial data specifically for this compound in HCM are not widely published, preliminary studies have demonstrated its efficacy. The following table summarizes the available information and provides a comparative context with other commonly used bisphosphonates.

| Parameter | This compound (reported) | Pamidronate | Zoledronic Acid |

| Potency | 5-10 times that of pamidronate | Reference | ~100 times that of pamidronate |

| Typical IV Dose for HCM | Data not widely available | 60-90 mg | 4 mg |

| Infusion Time | Data not widely available | 2-24 hours | 15-30 minutes |

| Normalization of Serum Calcium | Efficacious in single IV dose | 60-100% | 87-88% |

| Time to Normocalcemia | Data not widely available | 4-7 days | 2-4 days |

| Duration of Normocalcemia | Data not widely available | 15-30 days | 30-40 days |

Experimental Protocols

Detailed protocols from large-scale clinical trials of this compound for HCM are not publicly available. However, a representative experimental protocol can be constructed based on the design of studies for other intravenous bisphosphonates in this indication and the known properties of this compound.

Representative Phase II Clinical Trial Protocol for Intravenous this compound in HCM

-

Study Title: A Phase II, Randomized, Dose-Finding Study of a Single Intravenous Infusion of this compound for the Treatment of Hypercalcemia of Malignancy.

-

Primary Objective: To determine the dose-response relationship of a single intravenous infusion of this compound in normalizing corrected serum calcium in patients with HCM.

-

Secondary Objectives:

-

To evaluate the time to normalization of corrected serum calcium.

-

To determine the duration of normocalcemia.

-

To assess the safety and tolerability of this compound.

-

To evaluate the effect of this compound on bone resorption markers.

-

-

Study Population:

-

Inclusion Criteria:

-

Adult patients (≥18 years) with a histologically confirmed diagnosis of malignancy.

-

Corrected serum calcium ≥ 12.0 mg/dL (3.0 mmol/L) after at least 48 hours of intravenous hydration.

-

Adequate renal function (e.g., serum creatinine < 2.5 mg/dL).

-

Life expectancy of at least 3 months.

-

Written informed consent.

-

-

Exclusion Criteria:

-

Previous treatment with a bisphosphonate within the last 30 days.

-

Concurrent treatment with other agents known to affect serum calcium (e.g., calcitonin, mithramycin, gallium nitrate).

-

Severe renal or hepatic impairment.

-

Pregnancy or lactation.

-

-

-

Study Design:

-

A multicenter, randomized, double-blind, parallel-group study.

-

Patients will be randomized to one of three dose cohorts of this compound (e.g., low, medium, high dose) or a control arm (e.g., pamidronate 90 mg). Doses would be selected based on preclinical potency data relative to pamidronate.

-

The study drug will be administered as a single intravenous infusion over 2-4 hours.

-

-

Assessments:

-

Efficacy:

-

Corrected serum calcium will be measured at baseline, and daily for the first 10 days, then periodically until relapse.

-

Bone resorption markers (e.g., urinary N-telopeptide, serum C-telopeptide) will be measured at baseline and at specified time points post-infusion.

-

-

Safety:

-

Adverse events will be monitored throughout the study.

-

Vital signs and laboratory parameters (hematology, serum chemistry including renal and liver function tests) will be assessed at regular intervals.

-

-

-

Statistical Analysis:

-

The primary efficacy endpoint will be the proportion of patients in each dose group who achieve a complete response (normalization of corrected serum calcium to ≤ 10.8 mg/dL) by day 10.

-

Time to response, duration of response, and changes in bone resorption markers will be analyzed using appropriate statistical methods.

-

Safety data will be summarized descriptively.

-

Experimental Workflow Diagram

Caption: Representative Clinical Trial Workflow.

Conclusion

This compound is a potent nitrogen-containing bisphosphonate with a demonstrated mechanism of action that is highly relevant to the treatment of hypercalcemia of malignancy. While comprehensive clinical data are still emerging, its high potency and efficacy in preliminary studies suggest that it is a promising therapeutic option. Further well-designed clinical trials are warranted to fully elucidate its dose-response relationship, safety profile, and comparative effectiveness against other bisphosphonates in the management of HCM. This technical guide provides a framework for understanding the current state of research and the future direction of clinical development for this compound in this critical indication.

Cellular Targets of Olpadronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olpadronic acid, a nitrogen-containing bisphosphonate (N-BP), is a potent inhibitor of bone resorption.[1] Like other members of its class, this compound's therapeutic effects in conditions such as hypercalcemia of malignancy and bone metastases stem from its targeted action on specific cellular and molecular pathways, primarily within osteoclasts.[2][3] This technical guide provides a comprehensive overview of the cellular targets of this compound, its mechanism of action, and the downstream signaling cascades it modulates. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages the extensive research on closely related and highly potent N-BPs, such as zoledronic acid and risedronate, to provide a detailed understanding of its pharmacological profile.

Primary Cellular Target: Farnesyl Pyrophosphate Synthase (FPPS)

The principal molecular target of this compound and other N-BPs is Farnesyl Pyrophosphate Synthase (FPPS) , a key enzyme in the mevalonate pathway.[4][5] FPPS catalyzes the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoid lipids are crucial for the post-translational modification process known as protein prenylation.

Mechanism of FPPS Inhibition

This compound binds to the geranyl pyrophosphate (GPP) binding site of FPPS. The nitrogen atom within the side chain of this compound is critical for its high-potency inhibition. This nitrogen atom interacts with key residues within the enzyme's active site, mimicking a carbocation intermediate of the natural substrate, leading to a slow, tight-binding inhibition. This interaction effectively blocks the catalytic activity of FPPS.

Quantitative Data on FPPS Inhibition by Nitrogen-Containing Bisphosphonates

| Bisphosphonate | IC50 (nM) - No Preincubation | IC50 (nM) - With Preincubation | Reference |

| Zoledronic Acid | 450 | 4.1 | |

| Risedronate | 450 | 5.7 | |

| Ibandronate | 1000 | 25 | |

| Alendronate | 2250 | 260 | |

| Pamidronate | 1900 | 353 |

This table presents data for other nitrogen-containing bisphosphonates to illustrate the general potency range of this class of drugs against FPPS. Specific values for this compound are not available in the provided search results.

Downstream Cellular Effects of FPPS Inhibition

The inhibition of FPPS by this compound sets off a cascade of downstream cellular events, primarily impacting protein prenylation and subsequently affecting the function and survival of osteoclasts.

Inhibition of Protein Prenylation

The blockade of FPP and GGPP synthesis prevents the prenylation of small GTP-binding proteins, including members of the Ras, Rho, and Rab families. These proteins require prenylation for their proper membrane localization and function as molecular switches in various signaling pathways. The loss of geranylgeranylated proteins is considered to be of greater consequence for the anti-resorptive effects of N-BPs than the loss of farnesylated proteins.

Disruption of Osteoclast Function

The inhibition of protein prenylation in osteoclasts leads to several functional impairments:

-

Cytoskeletal Disorganization: Proper function of the actin cytoskeleton is essential for osteoclast attachment to the bone surface and the formation of the ruffled border, a specialized membrane structure required for bone resorption. Disruption of Rho GTPase prenylation leads to cytoskeletal disorganization and loss of the ruffled border.

-

Vesicular Trafficking Impairment: Rab GTPases are critical for regulating vesicular transport within the cell. Inhibition of their prenylation disrupts the trafficking of protons and lysosomal enzymes to the ruffled border, thereby impairing the acidification and enzymatic digestion of the bone matrix.

-

Induction of Apoptosis: The disruption of essential cellular processes and signaling pathways ultimately triggers apoptosis (programmed cell death) in osteoclasts. This is a key mechanism by which this compound and other N-BPs reduce the number of bone-resorbing cells.

Modulation of Signaling Pathways

This compound, through its inhibition of FPPS and subsequent effects on protein prenylation, modulates several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is crucial for osteoclast differentiation, activation, and survival. Studies on zoledronic acid have shown that N-BPs can suppress the activation of NF-κB induced by Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key cytokine in osteoclastogenesis. This suppression is achieved by inhibiting the degradation of IκBα, the inhibitor of NF-κB, thereby preventing the nuclear translocation of the active NF-κB complex.

Caption: this compound inhibits NF-κB signaling.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway, a subset of the mitogen-activated protein kinase (MAPK) pathway, is also involved in osteoclastogenesis. Similar to its effects on NF-κB, zoledronic acid has been shown to inhibit the phosphorylation and activation of JNK in response to RANKL stimulation. This leads to a downstream reduction in the expression of transcription factors like c-Fos and NFATc1, which are essential for osteoclast differentiation.

Caption: this compound inhibits the JNK signaling pathway.

Experimental Protocols

FPPS Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a compound against FPPS.

Principle: This assay measures the enzymatic activity of FPPS by quantifying the incorporation of a radiolabeled substrate, [14C]-isopentenyl pyrophosphate (IPP), into farnesyl pyrophosphate (FPP).

General Protocol:

-